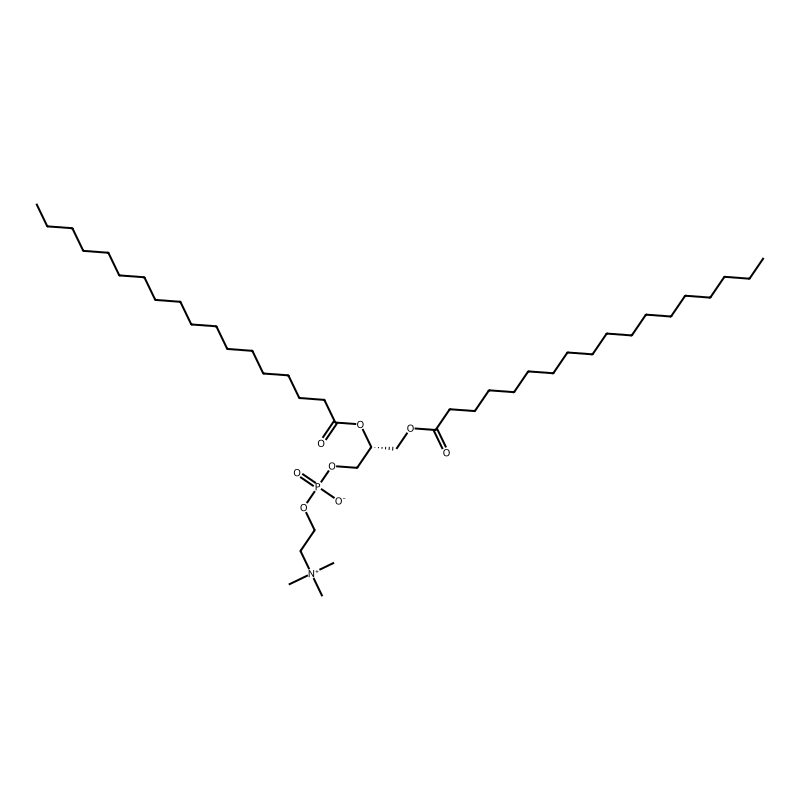

(S)-DSPC

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

1.2-Distearoyl-sn-glycero-3-phosphocholine, also known as distearoylphosphatidylcholine, is a type of phospholipid, a major component of cell membranes []. Owing to its properties, DSPC finds applications in various scientific research fields, including:

Drug Delivery

DSPC's ability to self-assemble into structures like liposomes and micelles makes it a valuable tool in drug delivery research []. These structures can encapsulate drugs and protect them from degradation while facilitating their delivery to specific targets within the body []. Studies have explored the use of DSPC-based liposomes for delivering various therapeutic agents, including anticancer drugs, vaccines, and gene therapy vectors [, ].

Membrane Studies

DSPC, due to its well-defined structure and similarity to natural membrane components, serves as a valuable model system for studying biological membranes []. Researchers use DSPC to investigate various aspects of membrane function, such as protein-lipid interactions, membrane dynamics, and the effects of drugs on membrane integrity.

1,2-Distearoyl-sn-glycero-3-phosphocholine is a phospholipid characterized by the presence of two stearoyl (octadecanoyl) acyl groups at the sn-1 and sn-2 positions of the glycerol backbone. This compound is classified as a zwitterionic phosphatidylcholine, which means it possesses both positive and negative charges, contributing to its amphiphilic nature. The molecular formula is C₃₆H₇₁NO₈P, and it has a molecular weight of approximately 660.9 g/mol. Its structure allows for the formation of lipid bilayers, making it essential in biological membranes and various biochemical applications .

DSPC's primary function in scientific research is related to its ability to form artificial membranes. Due to its amphipathic nature, DSPC molecules can self-assemble in aqueous environments, with the hydrophilic head groups (phosphate and choline) facing the water and the hydrophobic fatty acid tails oriented inwards. This arrangement mimics the structure of natural cell membranes and provides a platform for studying membrane-related processes.

- Liposomes: Spherical vesicles with an aqueous core enclosed by a DSPC bilayer membrane. Liposomes are used for drug delivery, vaccine development, and membrane protein research.

- Micelles: Spherical structures with a hydrophobic core surrounded by DSPC molecules. Micelles can solubilize hydrophobic drugs for delivery purposes.

- Hydrolysis: In the presence of water and phospholipases, 1,2-distearoyl-sn-glycero-3-phosphocholine can be hydrolyzed to yield glycerol, fatty acids, and phosphoric acid.

- Transesterification: This reaction can occur with alcohols, leading to the formation of different phospholipid derivatives.

- Formation of Liposomes: When hydrated in aqueous solutions, it spontaneously forms liposomes or vesicles that can encapsulate drugs or other molecules for delivery purposes .

1,2-Distearoyl-sn-glycero-3-phosphocholine is recognized for its role in membrane biology. It contributes to membrane fluidity and integrity due to its saturated fatty acid chains. Additionally, this compound has been studied for its ability to facilitate the binding of nucleic acids to lipid membranes, which is crucial in gene delivery systems. Its non-toxic nature makes it suitable for use in biomedical applications such as drug delivery and vaccine formulations .

Several methods are employed to synthesize 1,2-distearoyl-sn-glycero-3-phosphocholine:

- Chemical Synthesis: This involves the stepwise assembly of the glycerol backbone with stearic acid and phosphocholine through esterification reactions.

- Enzymatic Synthesis: Using specific enzymes like phospholipases or acyltransferases can yield high-purity products with fewer side reactions.

- Lipid Extraction: Isolation from natural sources such as egg yolk or soybeans is also a common method, although it may not provide the same purity as synthetic methods .

1,2-Distearoyl-sn-glycero-3-phosphocholine has diverse applications across various fields:

- Drug Delivery Systems: It is widely used in liposomal formulations for targeted drug delivery.

- Vaccine Development: The compound serves as an adjuvant in vaccines to enhance immune responses.

- Biomaterials: Due to its biocompatibility, it is utilized in creating biomaterials for tissue engineering and regenerative medicine .

Research has shown that 1,2-distearoyl-sn-glycero-3-phosphocholine interacts with various biological molecules:

- DNA Binding: Studies indicate that this phospholipid can facilitate calcium-mediated binding of DNA to lipid monolayers, which is significant for gene therapy applications .

- Protein Interactions: It can also interact with membrane proteins, influencing their structure and function within cellular membranes.

These interactions highlight its potential role in cellular signaling and membrane dynamics .

1,2-Distearoyl-sn-glycero-3-phosphocholine shares similarities with other phospholipids but exhibits unique properties due to its specific fatty acid composition. Here are some comparable compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1,2-Dioleoyl-sn-glycero-3-phosphocholine | Contains unsaturated oleic acid chains | Higher fluidity compared to saturated variants |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine | Contains palmitic acid (16 carbons) | More rigid than 1,2-distearoyl variant |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine | Contains myristic acid (14 carbons) | Lower melting point; used in specific applications |

| 1,2-Dioleyl-sn-glycero-3-phosphoethanolamine | Similar structure but with ethanolamine | Often used in cell membrane studies |

The uniqueness of 1,2-distearoyl-sn-glycero-3-phosphocholine lies in its fully saturated fatty acids that contribute to its stability and low permeability compared to unsaturated counterparts. This makes it particularly useful in applications requiring robust membrane structures .

1,2-Distearoyl-sn-glycero-3-phosphocholine, commonly known in scientific literature as a phosphatidylcholine with two saturated stearoyl chains, exhibits distinctive molecular geometry that directly influences its behavior in biological and model membrane systems [1]. This phospholipid possesses a cylindrical molecular shape due to the balanced cross-sectional areas between its hydrophilic head group and hydrophobic tail region, which is a critical determinant of its membrane-forming properties [2] [3].

The cylindrical geometry of 1,2-Distearoyl-sn-glycero-3-phosphocholine arises from its molecular structure: a phosphocholine head group connected to a glycerol backbone with two identical saturated stearoyl chains (18:0) at the sn-1 and sn-2 positions [4] [5]. This balanced molecular architecture promotes the spontaneous formation of planar bilayer structures when the lipid is dispersed in aqueous environments, as opposed to other non-bilayer structures such as hexagonal or cubic phases that form with lipids of different geometries [3].

When 1,2-Distearoyl-sn-glycero-3-phosphocholine forms bilayers, it exhibits complex phase behavior dependent on temperature and hydration conditions [6]. At physiological temperatures (37°C), pure 1,2-Distearoyl-sn-glycero-3-phosphocholine bilayers exist in a gel phase (Lβ') characterized by highly ordered, tightly packed lipid molecules with restricted mobility [6]. The transition from gel to fluid phase occurs at approximately 55°C in fully hydrated multilamellar systems [5] [6].

| Phase | Temperature Range | Characteristics | Molecular Ordering |

|---|---|---|---|

| Crystalline (Lc) | Below 30°C | Highly ordered, minimal molecular motion | Extremely high |

| Gel (Lβ') | 30-55°C | Ordered chains, limited lateral diffusion | High |

| Rippled (Pβ') | Near transition | Periodic surface undulations | Intermediate |

| Fluid (Lα) | Above 55°C | Disordered chains, increased lateral mobility | Low |

The high gel-to-fluid phase transition temperature of 1,2-Distearoyl-sn-glycero-3-phosphocholine is attributed to the strong van der Waals interactions between its two saturated stearoyl chains, which require substantial thermal energy to disrupt [2] [6]. This property makes 1,2-Distearoyl-sn-glycero-3-phosphocholine particularly valuable for creating stable, rigid membrane structures in various applications and experimental systems [7].

Molecular Organization in Model Membranes

1,2-Distearoyl-sn-glycero-3-phosphocholine demonstrates distinctive molecular organization patterns in model membrane systems, providing valuable insights into lipid-lipid interactions and membrane structural properties [8]. In pure 1,2-Distearoyl-sn-glycero-3-phosphocholine bilayers, the lipid molecules arrange in a highly ordered manner with their acyl chains predominantly in the all-trans configuration, resulting in a tightly packed membrane structure with limited molecular mobility [8] [6].

The molecular organization of 1,2-Distearoyl-sn-glycero-3-phosphocholine in model membranes is significantly influenced by temperature [6]. Below its phase transition temperature, 1,2-Distearoyl-sn-glycero-3-phosphocholine molecules adopt a tilted orientation relative to the membrane normal, with the tilt angle varying between 30-40 degrees depending on hydration levels and temperature [6] [9]. This tilted arrangement maximizes the van der Waals interactions between adjacent acyl chains while accommodating the spatial requirements of the phosphocholine head groups [9].

In mixed lipid systems, 1,2-Distearoyl-sn-glycero-3-phosphocholine exhibits complex organizational behavior dependent on the properties of the co-existing lipids [10]. When combined with unsaturated phospholipids such as 1,2-dioleoyl-sn-glycero-3-phosphocholine, 1,2-Distearoyl-sn-glycero-3-phosphocholine tends to segregate into distinct domains due to the mismatch in acyl chain ordering preferences [10] [11]. This segregation behavior is temperature-dependent and plays a crucial role in domain formation within biological membranes [11].

Fluorescence microscopy and atomic force microscopy studies have revealed that 1,2-Distearoyl-sn-glycero-3-phosphocholine forms highly ordered domains that protrude approximately 0.8-1.0 nm above the surrounding fluid phase in supported lipid bilayers [8] [10]. These height differences reflect the increased bilayer thickness resulting from the extended, ordered conformation of the stearoyl chains in the 1,2-Distearoyl-sn-glycero-3-phosphocholine-rich domains [8].

The molecular organization of 1,2-Distearoyl-sn-glycero-3-phosphocholine is also influenced by the presence of cholesterol, which can intercalate between the phospholipid molecules and modulate their packing density [10]. At intermediate cholesterol concentrations (20-33 mol%), 1,2-Distearoyl-sn-glycero-3-phosphocholine forms liquid-ordered domains with properties intermediate between the gel and fluid phases, characterized by high molecular ordering but enhanced lateral mobility [10] [11].

Domain Formation Mechanisms

The formation of domains in membranes containing 1,2-Distearoyl-sn-glycero-3-phosphocholine is governed by several physicochemical mechanisms that drive lateral segregation of lipid components [11]. Domain formation is fundamentally driven by the energetic preference for lipids with similar physical properties to associate with each other, minimizing unfavorable interactions at domain boundaries [11] [12].

In mixed lipid systems containing 1,2-Distearoyl-sn-glycero-3-phosphocholine and unsaturated phospholipids, the primary driving force for domain formation is the mismatch in acyl chain ordering [10] [11]. The saturated stearoyl chains of 1,2-Distearoyl-sn-glycero-3-phosphocholine prefer an extended, ordered conformation, while unsaturated chains adopt more disordered, kinked conformations [11]. This structural incompatibility leads to phase separation and the formation of 1,2-Distearoyl-sn-glycero-3-phosphocholine-enriched domains [10] [12].

Line tension, the two-dimensional equivalent of surface tension, plays a critical role in determining domain morphology and stability [13] [12]. Line tension arises from the energetic cost of maintaining the boundary between different lipid phases and tends to minimize the perimeter-to-area ratio of domains [12]. This force drives the coalescence of small domains into larger ones to reduce the total boundary length [13] [12].

| Domain Formation Factor | Mechanism | Effect on 1,2-Distearoyl-sn-glycero-3-phosphocholine Domains |

|---|---|---|

| Acyl Chain Ordering | Preference for association of similarly ordered chains | Promotes segregation of 1,2-Distearoyl-sn-glycero-3-phosphocholine from unsaturated lipids |

| Line Tension | Minimization of phase boundary energy | Drives domain coalescence and determines domain shape |

| Hydrophobic Mismatch | Thickness difference between ordered and disordered regions | Creates energetic penalty at domain boundaries |

| Cholesterol Content | Modulation of lipid packing and ordering | Affects domain size, stability, and phase state |

| Temperature | Influence on lipid mobility and entropy | Determines phase state and domain dynamics |

The hydrophobic mismatch between 1,2-Distearoyl-sn-glycero-3-phosphocholine-rich domains and surrounding fluid phases also contributes significantly to domain formation mechanisms [8] [13]. The greater bilayer thickness of 1,2-Distearoyl-sn-glycero-3-phosphocholine-rich regions (approximately 4.7 nm) compared to fluid regions containing unsaturated lipids (approximately 3.8-4.0 nm) creates an energetic penalty at domain boundaries due to the exposure of hydrophobic surfaces to water [8] [14]. This mismatch can induce membrane deformation and influence domain morphology [14] [13].

Molecular dynamics simulations have revealed that the free energy of mixing between 1,2-Distearoyl-sn-glycero-3-phosphocholine and unsaturated lipids is dominated by enthalpic contributions from favorable interactions between similar acyl chains, opposed by unfavorable entropic effects [11]. This balance determines the temperature-dependence of domain formation, with higher temperatures favoring mixing due to increased entropic contributions [11] [12].

Recent research has demonstrated that domain formation in 1,2-Distearoyl-sn-glycero-3-phosphocholine-containing membranes can be directly observed in long-timescale simulations, providing molecular-level insights into the driving forces for phase separation [11]. These studies have highlighted the importance of specific interactions between phospholipid tails in determining domain stability and morphology [11] [13].

Lipid Asymmetry in 1,2-Distearoyl-sn-glycero-3-phosphocholine-Containing Bilayers

Lipid asymmetry, the uneven distribution of lipid species between the two leaflets of a bilayer membrane, is a fundamental feature of biological membranes that influences numerous cellular processes [15]. In bilayers containing 1,2-Distearoyl-sn-glycero-3-phosphocholine, asymmetric distribution can arise through various mechanisms and has significant implications for membrane structure and function [15] [8].

Studies using atomic force microscopy and fluorescence microscopy have revealed that 1,2-Distearoyl-sn-glycero-3-phosphocholine can form asymmetric distributions in mixed lipid bilayers, particularly when combined with shorter-chain phospholipids such as 1,2-dilauroyl-sn-glycero-3-phosphocholine [8] [15]. This asymmetry can manifest as domains of 1,2-Distearoyl-sn-glycero-3-phosphocholine present predominantly in one leaflet of the bilayer, creating regions with different thicknesses and physical properties [8].

The formation of asymmetric 1,2-Distearoyl-sn-glycero-3-phosphocholine distributions is influenced by the method of bilayer preparation [8] [15]. When bilayers are formed through vesicle fusion, the thermal history of the vesicles and the temperature differential during deposition significantly affect the resulting distribution of 1,2-Distearoyl-sn-glycero-3-phosphocholine between leaflets [8]. Specifically, deposition of small unilamellar vesicles at room temperature tends to result in 1,2-Distearoyl-sn-glycero-3-phosphocholine domains predominantly in the distal leaflet (away from the substrate in supported bilayers) [8].

The stability of asymmetric 1,2-Distearoyl-sn-glycero-3-phosphocholine distributions varies depending on the specific lipid composition and environmental conditions [8] [15]. In some cases, initially asymmetric distributions evolve over time through lipid flip-flop processes, gradually moving toward more symmetric arrangements [15]. This evolution has been quantified and shown to occur most frequently at the interfaces between symmetric and asymmetric 1,2-Distearoyl-sn-glycero-3-phosphocholine domains [15].

Lipid asymmetry in 1,2-Distearoyl-sn-glycero-3-phosphocholine-containing bilayers has significant effects on membrane mechanical properties [8]. Asymmetric 1,2-Distearoyl-sn-glycero-3-phosphocholine domains in the distal leaflet exhibit strong mechanical coupling with the opposing leaflet, effectively flattening thermal fluctuations and increasing membrane rigidity [8]. This mechanical coupling can lead to enhanced adhesion between the membrane and underlying substrates, which may have implications for cellular processes involving membrane-substrate interactions [8] [15].

Recent experimental studies have mapped the phase behavior of asymmetric bilayers containing 1,2-Distearoyl-sn-glycero-3-phosphocholine, revealing complex relationships between leaflet compositions and resulting phase states [16] [14]. These studies have shown that asymmetric distributions of 1,2-Distearoyl-sn-glycero-3-phosphocholine can induce ordering or disordering effects in the opposing leaflet, depending on the specific lipid compositions and the strength of interleaflet coupling [16].

Transmembrane Symmetry States

Transmembrane symmetry states in 1,2-Distearoyl-sn-glycero-3-phosphocholine-containing bilayers refer to the spatial relationship between domains or phases in the two leaflets of the membrane [8]. These states play crucial roles in determining membrane properties and have been extensively studied using advanced microscopy and spectroscopy techniques [8] [15].

Research using atomic force microscopy and fluorescence microscopy has identified three distinct transmembrane symmetry states in phase-separated bilayers containing 1,2-Distearoyl-sn-glycero-3-phosphocholine [15]. In the first state, gel-phase 1,2-Distearoyl-sn-glycero-3-phosphocholine domains are present in both leaflets and are in perfect registry (aligned) with each other, creating a symmetric bilayer structure [8] [15]. This state typically occurs when both leaflets have identical compositions and thermal histories [15].

The second transmembrane symmetry state involves partial registration of 1,2-Distearoyl-sn-glycero-3-phosphocholine domains between leaflets, where domains in one leaflet partially overlap with domains in the opposing leaflet [8] [15]. This state is often observed in systems where the leaflets differ in gel-phase area fraction, with smaller domains in one leaflet registering with larger domains in the other [15]. This partial registration state is dynamic and tends to evolve over time through lipid flip-flop processes [15].

The third transmembrane symmetry state is characterized by complete asymmetry, where 1,2-Distearoyl-sn-glycero-3-phosphocholine domains are present exclusively in one leaflet of the bilayer [8] [15]. This state can arise through specific preparation methods or through the evolution of partially registered states via lipid redistribution processes [15]. Completely asymmetric 1,2-Distearoyl-sn-glycero-3-phosphocholine domains exhibit distinct physical properties compared to symmetric domains, including differences in height, mobility, and interactions with surrounding lipids [8].

| Transmembrane Symmetry State | Domain Distribution | Stability | Mechanical Properties |

|---|---|---|---|

| Complete Registration | Identical domains in perfect alignment | High stability, static | Maximum bilayer thickness, high rigidity |

| Partial Registration | Domains overlap partially between leaflets | Dynamic, evolving | Intermediate properties, stress at boundaries |

| Complete Asymmetry | Domains in one leaflet only | Stable after evolution | Enhanced substrate adhesion, mechanical coupling |

The factors determining which transmembrane symmetry state predominates include the composition of each leaflet, the method of bilayer preparation, temperature, and time [8] [15]. The interleaflet coupling strength, which depends on the specific lipids present and their physical properties, also plays a crucial role in determining domain registration [16] [14].

Recent studies have shown that the transmembrane symmetry state can significantly influence membrane curvature and deformation properties [16] [14]. Asymmetric 1,2-Distearoyl-sn-glycero-3-phosphocholine distributions can induce local membrane curvature due to the different physical properties of the two leaflets, potentially affecting membrane-protein interactions and cellular processes [14].

1,2-Distearoyl-sn-glycero-3-phosphocholine exhibits a characteristic main phase transition from the highly ordered gel phase to the disordered liquid-crystalline phase at approximately 55-56°C under standard hydration conditions [1] [2]. This transition represents the most thermodynamically significant structural reorganization in the phospholipid bilayer, involving a fundamental change from the gel state where acyl chains adopt predominantly all-trans conformations to the fluid state characterized by increased gauche rotamer populations [3].

The gel-to-fluid transition in 1,2-Distearoyl-sn-glycero-3-phosphocholine demonstrates complex temporal dynamics spanning multiple time scales. Time-resolved infrared spectroscopy studies reveal that the dominant phase transformation occurs on a submicrosecond time scale, with an initial fast component modeled as partial melting of gel domains initiated at pre-existing defects at domain edges [4] [3]. This rapid transformation is followed by slower collective relaxation processes extending to millisecond time scales, involving surface pressure relaxation through hierarchical surface undulations and water diffusion through the bilayer to accommodate vesicle volume expansion [3].

The thermodynamic parameters associated with the main transition include an enthalpy change of approximately 33-35 kJ/mol, representing the energy required to disrupt the ordered acyl chain packing and increase conformational freedom [4] [3]. The transition exhibits a positive entropy change consistent with the increased molecular disorder, and a positive volume change reflecting the expansion of the bilayer upon chain melting [3]. The cooperative nature of this transition results in a relatively sharp temperature range, typically spanning 2-4°C in multilamellar systems, though this can broaden significantly in supported bilayers due to substrate interactions [5] [6].

1,2-Distearoyl-sn-glycero-3-phosphocholine in Binary Lipid Systems

Binary mixtures of 1,2-Distearoyl-sn-glycero-3-phosphocholine with other phospholipids exhibit complex phase behavior dependent on the molecular properties of the second component. In 1,2-Distearoyl-sn-glycero-3-phosphocholine/1,2-dioleoyl-sn-glycero-3-phosphocholine systems, broad phase coexistence regions are observed where gel and fluid phases can coexist over extended temperature ranges [7] [8]. The phase boundaries in these systems are influenced by the significant difference in main transition temperatures between the saturated and unsaturated phospholipids, with 1,2-dioleoyl-sn-glycero-3-phosphocholine exhibiting a transition temperature of -17°C compared to 1,2-Distearoyl-sn-glycero-3-phosphocholine at 55°C [1].

Molecular dynamics simulations of binary 1,2-Distearoyl-sn-glycero-3-phosphocholine systems reveal that phase transformations can be followed over microsecond time scales, allowing complete characterization of phase diagrams using molecular-based models [8]. These studies demonstrate excellent agreement with experimental phase diagrams and address important phenomena such as macroscopic phase separation effects, different leaflet compositions, and finite size effects in membrane organization [8].

The hydrophobic mismatch between lipid components serves as a primary driving force for liquid-liquid phase separation in binary systems containing 1,2-Distearoyl-sn-glycero-3-phosphocholine [9]. When the chain length difference between components exceeds a critical threshold, the mixture separates into distinct phases: a thin bilayer depleted of 1,2-Distearoyl-sn-glycero-3-phosphocholine and a thick bilayer enriched in the longer-chain lipid [9]. The thickness of the 1,2-Distearoyl-sn-glycero-3-phosphocholine-rich phase remains relatively constant at approximately 26 Å, while the thickness of the lipid-poor phase increases linearly with the size of the shorter lipid component [9].

1,2-Distearoyl-sn-glycero-3-phosphocholine in Ternary Model Membranes

Ternary systems incorporating 1,2-Distearoyl-sn-glycero-3-phosphocholine demonstrate sophisticated phase behavior with multiple coexisting phases and complex phase boundaries. The 1,2-Distearoyl-sn-glycero-3-phosphocholine/1,2-dioleoyl-sn-glycero-3-phosphocholine/cholesterol system exhibits three-phase coexistence of liquid-disordered, liquid-ordered, and gel phases under specific compositional and temperature conditions [10] [7]. This ternary mixture has been extensively characterized using multiple complementary techniques, revealing macroscopic phase domains with well-defined boundaries determined to within a few percent of composition [7] [11].

Four-component systems extending the ternary 1,2-Distearoyl-sn-glycero-3-phosphocholine/1,2-dioleoyl-sn-glycero-3-phosphocholine/cholesterol mixture with 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine demonstrate smooth transitions between different ternary phase boundaries [10] [12]. These quaternary systems show that phase boundaries determined for three-component mixtures containing 1,2-dioleoyl-sn-glycero-3-phosphocholine transition smoothly into boundaries for mixtures containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, despite the latter exhibiting nanoscopic rather than macroscopic phase domains [10].

The liquid-ordered phase formation in ternary 1,2-Distearoyl-sn-glycero-3-phosphocholine systems occurs through favorable interactions between the saturated phospholipid and cholesterol, creating regions of intermediate order between the gel and liquid-disordered phases [13] [7]. The extent of this liquid-ordered phase region depends critically on the specific unsaturated phospholipid component, with systems containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine or 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine showing nanoscopic domains detectable only by high-resolution techniques such as Förster resonance energy transfer [14].

Cholesterol Effects on Phase Behavior

Cholesterol incorporation into 1,2-Distearoyl-sn-glycero-3-phosphocholine membranes produces profound modifications in phase behavior and structural organization. At cholesterol concentrations above approximately 17-18 mol%, the gel phase is destabilized and replaced by the liquid-ordered phase, which persists down to the lowest temperatures studied [13] [15]. This transition represents a continuous phase change without the formation of coexisting phases along the 1,2-Distearoyl-sn-glycero-3-phosphocholine/cholesterol binary axis [10].

The critical cholesterol concentration of approximately 30 mol% represents a particularly significant compositional point where multiple membrane properties reach extrema [16] [15]. At this concentration, the incorporation of cholesterol into 1,2-Distearoyl-sn-glycero-3-phosphocholine liposomes results in significantly decreased protein binding and enhanced circulation lifetimes, with protein binding values dropping from over 48 g protein per mole total lipid to 23-28 g per mole [16]. This cholesterol effect plateaus at 30 mol%, corresponding to the loss of the gel-liquid crystalline phase transition [16].

Thermodynamic studies reveal that cholesterol preferentially interacts with 1,2-Distearoyl-sn-glycero-3-phosphocholine over unsaturated phospholipids, with favorable interaction energies of approximately -1.3 kT for 1,2-Distearoyl-sn-glycero-3-phosphocholine-cholesterol interactions compared to -1.0 kT for 1,2-dioleoyl-sn-glycero-3-phosphocholine-cholesterol interactions [13]. This preferential interaction drives the formation of cholesterol-rich, 1,2-Distearoyl-sn-glycero-3-phosphocholine-enriched domains in ternary systems [13] [15].

In 1,2-Distearoyl-sn-glycero-3-phosphocholine/1,2-dimyristoyl-sn-glycero-3-phosphocholine/cholesterol systems, domain segregation reaches a maximum at 33.3 mol% cholesterol, where multiple physical parameters including generalized polarization, fluorescence lifetime, and rotational correlation time reach maximum values [15]. This suggests that the proportion of ordered domains reaches a maximum at this specific cholesterol concentration, representing an optimal organization for lipid-cholesterol interactions [15].

Temperature-Dependent Structural Transitions

1,2-Distearoyl-sn-glycero-3-phosphocholine exhibits multiple temperature-dependent transitions beyond the main gel-to-fluid transformation. Dehydrated 1,2-Distearoyl-sn-glycero-3-phosphocholine demonstrates several complex, overlapping pre-main transition processes detectable by temperature-modulated differential scanning calorimetry [17]. These transitions, typically observed only in colloidal liposomal states of saturated phospholipids, have been detected for the first time in dehydrated phosphatidylcholines [17].

Low-temperature structural transitions occur in 1,2-Distearoyl-sn-glycero-3-phosphocholine systems under specific conditions. In ternary systems with dimethyl sulfoxide and water, a new lamellar phase forms below -40°C at dimethyl sulfoxide molar fractions above 0.05 [18]. This phase exhibits increased membrane repeat distances and coexists with a dehydrated crystalline phase, demonstrating specific dimethyl sulfoxide interactions with hydrocarbon chains [18].

The activation energy for the main transition decreases as the transition progresses, indicating the importance of initial cooperative intra- and intermolecular mobility [17]. Furthermore, activation energy increases with increasing acyl chain length, supporting findings that greater molecular interactions in longer-chain phospholipids lead to enhanced stability in the dehydrated solid state [17].

Supported bilayer systems of 1,2-Distearoyl-sn-glycero-3-phosphocholine show broadened phase transitions compared to free vesicles, with the main transition extending over 10°C rather than the typical 1-4°C range observed in multilamellar vesicles [5] [6]. This broadening results from substrate effects that reduce the cooperativity of the transition and may serve to inhibit migration of liquid-phase areas [5].

Main Phase Transition Temperature Methodologies

Differential scanning calorimetry remains the gold standard for determining main phase transition temperatures in 1,2-Distearoyl-sn-glycero-3-phosphocholine systems, providing quantitative measurements of transition enthalpies and heat capacities [19] [20] [21]. This technique reveals main transition temperatures ranging from 55-56°C for pure hydrated 1,2-Distearoyl-sn-glycero-3-phosphocholine, with the ability to detect pretransitions occurring approximately 5°C below the main transition [1] [2].

Oscillatory rheological methods offer a rapid and simple alternative for phase transition determination, demonstrating excellent correlation with differential scanning calorimetry results [19]. These measurements show abrupt changes in elastic and viscous moduli at transition temperatures, with the fluid state characterized by low oscillatory parameters and the rigid state at lower temperatures resulting in high parameters indicating increased elasticity [19].

X-ray diffraction techniques provide structural information complementary to calorimetric data, revealing changes in lattice parameters and phase morphology during transitions [22] [20] [23]. Wide-angle X-ray diffraction can distinguish between different gel phases, including the tilted-chain phase observed at very low cholesterol concentrations [7] [20].

Fluorescence-based methodologies including microscopy, resonance energy transfer, and probe fluorescence offer high sensitivity for detecting phase boundaries and domain formation [13] [7] [14]. These techniques are particularly valuable for ternary systems where nanoscopic domains may be present that are below the optical resolution limit but detectable through energy transfer measurements [14].

Atomic force microscopy enables direct visualization of phase transitions through surface topography changes and force measurements, providing nanoscale resolution of domain formation and bilayer property changes [5] [6]. Light transmittance measurements under high pressure extend the accessible parameter space for phase transition studies, allowing construction of complete temperature-pressure phase diagrams [24] [25].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Other CAS

Wikipedia

Use Classification

Dates

Explore Compound Types